molecular formula C13H9N3O3 B7911402 4-{6-Nitroimidazo[1,2-a]pyridin-2-yl}phenol

4-{6-Nitroimidazo[1,2-a]pyridin-2-yl}phenol

Cat. No.: B7911402
M. Wt: 255.23 g/mol
InChI Key: FKWHXDDWWVEVJB-UHFFFAOYSA-N
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Description

4-{6-Nitroimidazo[1,2-a]pyridin-2-yl}phenol is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a nitro group at the 6-position of the imidazo[1,2-a]pyridine ring and a phenol group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-Nitroimidazo[1,2-a]pyridin-2-yl}phenol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-{6-Nitroimidazo[1,2-a]pyridin-2-yl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{6-Nitroimidazo[1,2-a]pyridin-2-yl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{6-Nitroimidazo[1,2-a]pyridin-2-yl}phenol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The phenol group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-{6-Nitroimidazo[1,2-a]pyridin-2-yl}aniline
  • 4-{6-Nitroimidazo[1,2-a]pyridin-2-yl}methanol
  • 4-{6-Nitroimidazo[1,2-a]pyridin-2-yl}benzoic acid

Uniqueness

4-{6-Nitroimidazo[1,2-a]pyridin-2-yl}phenol is unique due to the presence of both a nitro group and a phenol group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-(6-nitroimidazo[1,2-a]pyridin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3/c17-11-4-1-9(2-5-11)12-8-15-7-10(16(18)19)3-6-13(15)14-12/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWHXDDWWVEVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

432 mg (corresponding to 2.0 mmol) of 2-bromo-4′-hydroxyacetophenone and 279 mg (corresponding to 2.0 mmol) of 2-amino-5-nitropyridine were dissolved in 20 mL of acetonitrile. The resulting solution was refluxed in an oil bath at 110° C. for 6 hours. After the completion of the reaction, the reaction solution was cooled down to room temperature, and precipitates were filtered and recovered. The precipitates were washed with acetonitrile and dried under reduced pressure. The resulting crude crystals were suspended in a mixed solution of 8 mL of water and 8 mL of methanol. Then, about 8 mL of a saturated sodium hydrogencarbonate solution was added thereto, and the mixture was sonicated for 3 minutes using an ultrasonic washing machine. Precipitates were filtered and recovered from the resulting mixture, sufficiently washed with water, and dried under reduced pressure, to obtain 148 mg (corresponding to 0.580 mmol) of 2-(4′-hydroxyphenyl)-6-nitroimidazo[1,2-a]pyridine (FIG. 8, Step 2).
Quantity
432 mg
Type
reactant
Reaction Step One
Quantity
279 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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